AICAR phosphate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

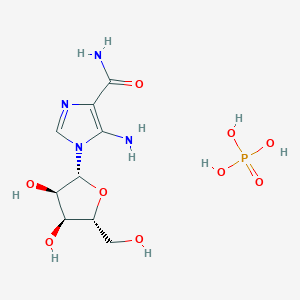

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVGMEHURDEDAZ-GWTDSMLYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AICAR Phosphate in Skeletal Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological tool to investigate the metabolic roles of AMP-activated protein kinase (AMPK) in skeletal muscle. Upon cellular uptake, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic.[1] ZMP allosterically activates AMPK, a critical cellular energy sensor, thereby initiating a cascade of downstream signaling events that profoundly impact glucose and lipid metabolism, as well as protein synthesis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of AICAR phosphate in skeletal muscle, with a focus on its signaling pathways, quantitative metabolic effects, and the experimental protocols used for its study.

Introduction

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that functions as a master regulator of cellular energy homeostasis.[2] It is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio, such as exercise and hypoxia.[3] AICAR serves as a valuable experimental tool by pharmacologically inducing AMPK activation without altering cellular nucleotide levels.[4] In skeletal muscle, the activation of AMPK by AICAR triggers a range of physiological responses that mimic some of the beneficial effects of exercise, including enhanced glucose uptake and increased fatty acid oxidation.[5][6] This has positioned AICAR and the AMPK pathway as promising therapeutic targets for metabolic disorders such as type 2 diabetes and insulin resistance.[5][7]

The AICAR-AMPK Signaling Pathway in Skeletal Muscle

The primary mechanism of AICAR action is its conversion to ZMP, which then binds to the γ-subunit of AMPK. This binding induces a conformational change that allosterically activates the kinase and promotes the phosphorylation of threonine 172 on the α-subunit by upstream kinases, most notably liver kinase B1 (LKB1).[3] This phosphorylation event is the canonical marker of AMPK activation.

Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a shift from anabolic (ATP-consuming) to catabolic (ATP-producing) processes. Key downstream effects in skeletal muscle include:

-

Increased Glucose Uptake: Activated AMPK promotes the translocation of GLUT4 storage vesicles to the plasma membrane and transverse tubules, thereby increasing glucose transport into the muscle cell.[8][9] This effect is, at least in part, mediated by the phosphorylation of TBC1D1.

-

Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA.[10] A decrease in malonyl-CoA relieves its inhibitory effect on carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for oxidation.[10]

-

Inhibition of Protein Synthesis: AMPK activation suppresses protein synthesis to conserve energy. This is achieved through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][6] AMPK can directly phosphorylate and activate the tuberous sclerosis complex 2 (TSC2), which in turn inhibits mTORC1.[11] It can also phosphorylate raptor, a key component of the mTORC1 complex.[1]

-

Mitochondrial Biogenesis: Chronic activation of AMPK by AICAR can stimulate mitochondrial biogenesis through the upregulation of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial gene expression.[12]

-

Glycogen Metabolism: The effects of AICAR on glycogen metabolism are complex. While it can lead to increased glycogen storage due to enhanced glucose uptake,[9][13] it can also activate glycogen phosphorylase, promoting glycogenolysis.[1][5]

The following diagram illustrates the central signaling cascade initiated by AICAR in skeletal muscle.

Caption: AICAR signaling pathway in skeletal muscle.

Quantitative Data on AICAR's Effects

The following tables summarize key quantitative findings from various studies on the effects of AICAR in skeletal muscle.

Table 1: Effects of AICAR on AMPK Activity and Substrate Phosphorylation

| Parameter | Muscle Type/Cell Line | Treatment | Fold Change vs. Control | Reference |

| AMPK α2 Activity | Rat Soleus | 2 mM AICAR (60 min) | +192% | [14] |

| AMPK Activity | Rat White Quadriceps | 250 mg/kg AICAR (s.c.) | ~+80% | |

| AMPK-α2 Activity | Rat Epitrochlearis | 1 mg/g AICAR (i.p., 60 min) | +5.6-fold | [15] |

| AMPK Thr172 Phosphorylation | C2C12 Myotubes | 2 mM AICAR (24 h) | Significantly Increased | [16] |

| ACC Ser79 Phosphorylation | C2C12 Myotubes | 2 mM AICAR (24 h) | Significantly Increased | [16] |

| AMPK Thr172 Phosphorylation | Rat Gastrocnemius | AICAR (in vivo) | +2.33-fold | [11] |

| ACC Ser79 Phosphorylation | Rat Gastrocnemius | AICAR (in vivo) | +1.79-fold | [11] |

| AMPK Phosphorylation | Old Mouse Quadriceps | 0.5 mg/kg AICAR (s.c., 1 h) | Significantly Increased | [17] |

| ACC Phosphorylation | Old Mouse Quadriceps | 0.5 mg/kg AICAR (s.c., 1 h) | Significantly Increased | [17] |

Table 2: Effects of AICAR on Glucose Metabolism

| Parameter | Muscle Type/Model | Treatment | Effect | Reference |

| Glucose Oxidation | Rat Soleus (Low Fatty Acid) | 2 mM AICAR (60 min) | +105% | [14] |

| Glucose Oxidation | Rat Soleus (High Fatty Acid) | 2 mM AICAR (60 min) | +170% | [14] |

| Glucose Uptake | Rat Hindlimb | 2 mM AICAR (45 min) | Significantly Increased | [10] |

| Glucose Uptake | Rat White Quadriceps | 250 mg/kg AICAR (s.c.) | +4.9-fold | |

| Glucose Uptake | L6 Myotubes | 2 mM AICAR (5 h) | +48% | [18] |

| Glycogen Content | Rat Red Gastrocnemius | AICAR (in vivo, 120 min) | Increased | [9] |

| Glycogen Content | Rat White Gastrocnemius | AICAR (in vivo, 120 min) | Increased | [9] |

| 2-Deoxyglucose Uptake | Human (Young) | 10 mg/kg/h AICAR | +2.9-fold | [19] |

| 2-Deoxyglucose Uptake | Human (Older) | 10 mg/kg/h AICAR | +1.8-fold | [19] |

| 2-Deoxyglucose Uptake | Human (Type 2 Diabetes) | 10 mg/kg/h AICAR | +1.6-fold | [19] |

Table 3: Effects of AICAR on Fatty Acid Metabolism

| Parameter | Muscle Type | Treatment | Effect | Reference |

| Fatty Acid Oxidation | Rat Soleus (Low Fatty Acid) | 2 mM AICAR (60 min) | +33% | [14] |

| Fatty Acid Oxidation | Rat Soleus (High Fatty Acid) | 2 mM AICAR (60 min) | +36% | [14] |

| Fatty Acid Oxidation | Rat Hindlimb | 2 mM AICAR (45 min) | +2.8-fold | [10] |

| Fatty Acid Uptake | Rat White Quadriceps | 250 mg/kg AICAR (s.c.) | +2.4-fold |

Table 4: Effects of AICAR on Gene and Protein Expression (Chronic Treatment)

| Parameter | Muscle Type | Treatment | Effect | Reference |

| GLUT4 Protein | Rat White Gastrocnemius | Chronic AICAR | +96% | [20] |

| PGC-1α mRNA | Rat Gastrocnemius | 4 weeks AICAR | Significantly Increased | [12] |

| MyHC I mRNA | Rat Gastrocnemius | 4 weeks AICAR | Significantly Increased | [12] |

| MyHC IIb mRNA | Rat Gastrocnemius | 4 weeks AICAR | Significantly Decreased | [12] |

| Cytochrome C Protein | Old Mouse Quadriceps | 31 days AICAR | ~+33% | [17] |

| Citrate Synthase Protein | Old Mouse Quadriceps | 31 days AICAR | ~+22% | [17] |

| Mafbx Gene Expression | Old Mouse Quadriceps | 31 days AICAR | Reduced | [17] |

| Murf1 Gene Expression | Old Mouse Quadriceps | 31 days AICAR | Reduced | [17] |

Experimental Protocols

This section details common methodologies used in the cited studies to investigate the effects of AICAR in skeletal muscle.

In Vitro Muscle Incubation

-

Muscle Preparation: Isolated soleus or extensor digitorum longus (EDL) muscles from rats are commonly used. Muscles are carefully dissected and mounted on apparatuses at their resting length in a buffer-filled chamber.

-

Incubation Medium: A modified Krebs-Henseleit buffer (KHB) is typically used, gassed with 95% O2 and 5% CO2. The buffer is supplemented with substrates such as glucose and fatty acids (e.g., palmitate bound to BSA).

-

AICAR Treatment: AICAR is added to the incubation medium at a specified concentration (e.g., 2 mM) for a defined period (e.g., 60 minutes).

-

Metabolic Assays:

-

Glucose and Fatty Acid Oxidation: Measured by the production of 14CO2 from radiolabeled [U-14C]glucose or [1-14C]palmitate.

-

Glucose Uptake: Assessed using radiolabeled 2-deoxy-D-glucose.[18]

-

-

Protein Analysis: Following incubation, muscles are snap-frozen in liquid nitrogen for subsequent analysis of protein phosphorylation (Western blotting) or enzyme activity.

In Vivo Animal Studies

-

Animal Models: Male Wistar or Sprague-Dawley rats, and C57Bl/6 mice are frequently used. For studies on insulin resistance, high-fat diet-induced models are employed.

-

AICAR Administration: AICAR is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Dosages can range from 250 mg/kg to 1 g/kg.[15]

-

Tissue Collection: At a specified time post-injection, animals are anesthetized, and skeletal muscles (e.g., gastrocnemius, quadriceps, soleus, EDL) are rapidly dissected and freeze-clamped. Blood samples are also collected for analysis of plasma metabolites.

-

Analysis:

-

AMPK Activity: Measured by immunoprecipitating AMPK and performing a kinase assay using a synthetic peptide substrate (e.g., SAMS peptide).

-

Metabolite Concentrations: Muscle glycogen and glucose-6-phosphate levels are determined using enzymatic assays.[9]

-

Gene and Protein Expression: Analyzed by RT-PCR and Western blotting, respectively.

-

Cell Culture Experiments

-

Cell Lines: Differentiated C2C12 myotubes or L6 myotubes are standard models for skeletal muscle cells.

-

Culture Conditions: Cells are grown to confluence and then differentiated into myotubes in a low-serum medium.

-

AICAR Treatment: AICAR is added to the culture medium for the desired time and concentration. It is crucial to use a nucleoside-free medium, as nucleosides can interfere with AICAR uptake and action.[18]

-

Assays:

-

Western Blotting: Used to assess the phosphorylation status of AMPK, ACC, and other signaling proteins.

-

Glucose Uptake: Measured using radiolabeled 2-deoxy-D-glucose.[18]

-

The following diagram outlines a typical experimental workflow for in vivo studies.

Caption: A generalized in vivo experimental workflow.

Conclusion

This compound is a powerful pharmacological agent for activating AMPK in skeletal muscle, thereby providing profound insights into the regulation of cellular metabolism. Its mechanism of action, centered on the allosteric activation of AMPK by its metabolite ZMP, leads to a coordinated metabolic response that enhances catabolic pathways, such as glucose uptake and fatty acid oxidation, while suppressing anabolic processes like protein synthesis. The quantitative data and experimental protocols summarized in this guide offer a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development. Understanding the intricate details of the AICAR-AMPK signaling network is paramount for harnessing its therapeutic potential in conditions characterized by metabolic dysregulation.

References

- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]

- 4. embopress.org [embopress.org]

- 5. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. AICA riboside increases AMP-activated protein kinase, fatty acid oxidation, and glucose uptake in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Effect of AICAR treatment on glycogen metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Blunting of AICAR-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comparison of chronic AICAR treatment-induced metabolic adaptations in red and white muscles of rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AICAR Phosphate and AMPK Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) phosphate as a pharmacological activator of AMP-activated protein kinase (AMPK). It details the mechanism of action, the intricate AMPK signaling pathway, and quantitative data on its activation. Furthermore, this guide furnishes detailed experimental protocols for assessing AMPK activation and presents visual diagrams of the key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to AICAR and AMPK

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[3] Upon activation, AMPK orchestrates a metabolic switch, promoting ATP-producing catabolic pathways like fatty acid oxidation and glycolysis, while inhibiting ATP-consuming anabolic processes such as protein and lipid synthesis.[3][1]

AICAR (also known as acadesine) is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological tool to activate AMPK both in vitro and in vivo.[4][5] Its ability to mimic the effects of AMP allows for the specific investigation of AMPK-dependent signaling pathways and their physiological consequences.

Mechanism of Action: AICAR Phosphate and AMPK Activation

AICAR itself is not the direct activator of AMPK. Following its transport into the cell via nucleoside transporters, AICAR is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP).[4][5] ZMP is an analog of adenosine monophosphate (AMP) and mimics its effects on the AMPK complex.[4]

The activation of AMPK by ZMP involves a multi-step process:

-

Allosteric Activation: ZMP binds to the γ subunit of the AMPK heterotrimer, inducing a conformational change that allosterically activates the kinase.[5]

-

Promotion of Phosphorylation: The binding of ZMP makes AMPK a more favorable substrate for its primary upstream kinase, liver kinase B1 (LKB1), which phosphorylates the threonine 172 residue (Thr172) within the activation loop of the α catalytic subunit.[2][5] This phosphorylation is a critical step for full AMPK activation.

-

Inhibition of Dephosphorylation: ZMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus prolonging the activated state of AMPK.[5]

It is important to note that while AICAR is a widely used AMPK activator, some of its effects can be AMPK-independent, particularly at high concentrations.[5]

The AMPK Signaling Pathway

Activated AMPK phosphorylates a multitude of downstream targets, leading to a coordinated cellular response to restore energy balance.

Key downstream targets and their metabolic consequences include:

-

Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis. This leads to decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.[6]

-

mTORC1: AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth and protein synthesis.[7] This is a key mechanism by which AMPK conserves cellular energy.

-

ULK1: AMPK can directly phosphorylate and activate ULK1, a kinase that initiates autophagy, a cellular process for degrading and recycling cellular components to provide nutrients during times of stress.[8]

-

PGC-1α: AMPK can activate the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and function.

Quantitative Data on AICAR-induced AMPK Activation

The following tables summarize quantitative data from various studies on the effect of AICAR on AMPK activation and downstream targets.

Table 1: Dose-dependent Activation of AMPK by AICAR in various cell lines

| Cell Line/Tissue | AICAR Concentration | Treatment Time | Fold Increase in p-AMPK (Thr172) | Reference |

| C2C12 myotubes | 2 mM | 1 hour | ~3-4 fold | [8] |

| Neonatal Rat Ventricular Myocytes | 500 µM | 3 hours | Significant increase | [9] |

| Bovine Small Luteal Cells | 1 mM | 2-120 min | Time-dependent increase | [10] |

| Rat Gastrocnemius Muscle (in vivo) | 1 mg/g body weight | 1 hour | 2.33 ± 0.36 fold | [6] |

Table 2: Time-course of AICAR-induced AMPK Activation

| Cell Line/Tissue | AICAR Concentration | Time Point | Fold Increase in AMPK Activity | Reference |

| Rat Soleus Muscle | 2 mM | 60 min | ~2 fold (AMPK α2) | [11] |

| Primary Bovine Small Luteal Cells | 1 mM | 2 min | Significant increase in p-AMPK | [10] |

| Primary Bovine Small Luteal Cells | 1 mM | 120 min | Sustained increase in p-AMPK | [10] |

Table 3: Effects of AICAR on Downstream Targets of AMPK

| Cell Line/Tissue | AICAR Treatment | Target | Effect | Reference |

| Rat Gastrocnemius Muscle | 1 mg/g body weight, 1 hour | p-ACC (Ser79) | 1.79 ± 0.21 fold increase | [6] |

| C2C12 Cells | 2 mM, 1 hour | p-ULK1 (Ser555) | Significant increase | [8] |

| Primary Bovine Small Luteal Cells | 1 mM, 30 min | p-Raptor (Ser792) | Significant increase | [10] |

| Neonatal Rat Ventricular Myocytes | 1 mM, 30 min | p-mTOR/p70 S6K | Inhibition | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AICAR-induced AMPK activation.

Western Blotting for Phosphorylated AMPK and ACC

This protocol allows for the semi-quantitative analysis of the phosphorylation status of AMPK and its direct substrate ACC.

Materials:

-

Cells or tissues treated with AICAR

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Lyse cells or homogenized tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AMPKα) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody.

In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)

This assay directly measures the catalytic activity of AMPK by quantifying the phosphorylation of a specific peptide substrate, SAMS peptide.

Materials:

-

Immunoprecipitated AMPK or purified recombinant AMPK

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT)

-

AMP

-

ATP (can be radiolabeled [γ-³²P]ATP for radioactive detection or non-radiolabeled for other detection methods)

-

Magnesium chloride (MgCl₂)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive method, or specific antibodies and ELISA-based detection for non-radioactive methods).

Procedure (Radioactive Method):

-

Immunoprecipitation (for endogenous AMPK): Incubate cell lysates with an anti-AMPKα antibody and protein A/G beads to isolate the AMPK complex.

-

Kinase Reaction: In a microcentrifuge tube, combine the immunoprecipitated AMPK or purified enzyme with the kinase reaction buffer, AMP, SAMS peptide, and MgCl₂.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.

Non-Radioactive alternatives are also available, which typically involve an ELISA-based format to detect the phosphorylated SAMS peptide using a phospho-specific antibody.

Conclusion

This compound remains an invaluable pharmacological tool for the investigation of AMPK signaling and its role in cellular metabolism and disease. A thorough understanding of its mechanism of action, the downstream signaling cascade, and the appropriate experimental methodologies for its study is paramount for researchers and drug development professionals. This guide provides a foundational framework for such endeavors, offering both the theoretical knowledge and practical protocols necessary to effectively utilize AICAR in the exploration of AMPK biology and its therapeutic potential.

References

- 1. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPK-induced activation of Akt by AICAR is mediated by IGF-1R dependent and independent mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Advent of a Metabolic Master Switch: A Technical History of AICAR and AMPK Activation

For Immediate Release

A deep dive into the discovery, mechanism, and experimental evolution of Acadesine (AICAR), the pioneering pharmacological activator of the central metabolic regulator, AMP-activated protein kinase (AMPK). This guide is intended for researchers, scientists, and drug development professionals.

The journey of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), also known as Acadesine, from a compound initially explored for cardiovascular benefits to a cornerstone tool in metabolic research is a compelling narrative of scientific inquiry. Its ability to pharmacologically activate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status, has cemented its role in laboratories worldwide and continues to inform the development of novel therapeutics for metabolic diseases, cancer, and beyond.

The Dawn of a New Metabolic Regulator: Discovery and Early History

The story of AICAR's connection to AMPK began in the early 1990s. Prior to its recognition as an AMPK activator, Acadesine was investigated for its cardioprotective effects, with clinical use dating back to the 1980s to preserve blood flow to the heart during surgery.[1] The pivotal shift in understanding its mechanism of action came from the work of researchers who were unraveling the intricacies of cellular energy sensing.

In 1995, a seminal study first proposed the use of AICAR as a specific activator of AMPK in intact cells.[2][3] This proposition was built upon earlier observations that administering AICAR to cells led to the intracellular accumulation of its monophosphorylated form, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[2][3] Sullivan and colleagues had demonstrated that ZMP could mimic the allosteric activation of rat liver AMPK by AMP.[3] This discovery provided a crucial pharmacological tool to study the downstream effects of AMPK activation without inducing cellular stress or depleting ATP levels.

The Molecular Mechanism: How AICAR Activates AMPK

AICAR's activation of AMPK is an elegant example of molecular mimicry. As a cell-permeable adenosine analog, AICAR is transported into the cell via nucleoside transporters.[4][5] Once inside, it is phosphorylated by adenosine kinase to ZMP.[4][5] ZMP is structurally similar to adenosine monophosphate (AMP) and binds to the γ-subunit of the AMPK heterotrimeric complex.[4][5][6] This binding elicits the same conformational changes as AMP, leading to a multi-pronged activation of AMPK:

-

Allosteric Activation: ZMP binding directly activates the kinase.

-

Promotion of Phosphorylation: It enhances the phosphorylation of threonine 172 (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[5][6]

-

Inhibition of Dephosphorylation: ZMP binding protects the activated, phosphorylated Thr172 from being dephosphorylated by protein phosphatases.[5][7]

It is important to note that while LKB1 is a major upstream kinase for AMPK, studies have shown that AICAR can induce AMPK phosphorylation in an LKB1-independent manner, suggesting the involvement of other kinases such as ATM (Ataxia-Telangiectasia Mutated).[8]

Key Signaling Pathways and Experimental Workflows

The activation of AMPK by AICAR triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. This involves the phosphorylation of numerous downstream targets that collectively switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways.

AICAR-AMPK Signaling Pathway

Caption: AICAR enters the cell and is converted to ZMP, which activates AMPK, leading to the inhibition of anabolic pathways and activation of catabolic pathways.

General Experimental Workflow for In Vitro AICAR Studies

Caption: A typical workflow for studying the effects of AICAR on cultured cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of AICAR on AMPK activation and downstream metabolic processes.

Table 1: Effects of AICAR on AMPK Activity and Downstream Targets

| Cell/Tissue Type | AICAR Concentration/Dose | Duration of Treatment | Fold Increase in AMPK Activity | Effect on Downstream Target (p-ACC) | Reference |

| Rat Epididymal Adipocytes | 0.5 mM | 15 hours | ~14-fold (in vivo) | Increased phosphorylation | [9] |

| White Quadriceps (Rat) | 250 mg/kg (subcutaneous) | 46 minutes | ~1.8-fold | Not specified | [10] |

| Mouse Primary Hepatocytes | 1 mM (in combination with A769662) | 45 minutes | Synergistic increase | Synergistic increase in phosphorylation | [7] |

| Wild-Type Mouse T-cells | Not specified | Not specified | Significant increase in p-AMPK | Increased phosphorylation | [11][12] |

Table 2: Metabolic Effects of AICAR Treatment

| Model System | AICAR Dose | Duration | Metabolic Outcome | Quantitative Change | Reference |

| Insulin-Resistant Rats (White Muscle) | 250 mg/kg | 46 minutes | Glucose Uptake | ~5-fold increase | [10] |

| Insulin-Resistant Rats (White Muscle) | 250 mg/kg | 46 minutes | Fatty Acid Uptake | ~2.4-fold increase | [10] |

| Rat Epididymal Adipocytes (in vitro) | 0.5 mM | 15 hours | Palmitate Oxidation | Not specified (increased) | [9] |

| Sedentary Mice | Not specified | 4 weeks | Running Endurance | 44% improvement | [5] |

Detailed Experimental Protocols

The following are representative protocols for key experiments involving AICAR.

Protocol 1: In Vitro AICAR Treatment and Western Blotting for AMPK Activation

-

Cell Culture: Plate cells (e.g., primary hepatocytes, C2C12 myotubes, or cancer cell lines) in appropriate growth medium and allow them to adhere and reach the desired confluency.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours in a serum-free medium to reduce basal signaling.

-

AICAR Preparation: Prepare a stock solution of AICAR (e.g., 50 mM in sterile water or DMSO) and dilute it to the desired final concentrations in the serum-free medium.

-

Treatment: Replace the starvation medium with the AICAR-containing medium and incubate for the desired time (e.g., 30-60 minutes for acute activation). Include a vehicle control (e.g., water or DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Protocol 2: In Vivo AICAR Administration and Tissue Analysis in Rodents

-

Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) to the housing conditions for at least one week before the experiment.

-

AICAR Administration: Dissolve AICAR in sterile saline. Administer AICAR via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specified dose (e.g., 250-500 mg/kg body weight). Administer an equal volume of saline to the control group.

-

Tissue Collection: At the desired time point after injection (e.g., 30-60 minutes), anesthetize the animals and perfuse them with saline. Rapidly excise the tissues of interest (e.g., liver, skeletal muscle, adipose tissue) and freeze-clamp them in liquid nitrogen to halt enzymatic activity.

-

Tissue Homogenization: Homogenize the frozen tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Biochemical Analysis: Centrifuge the homogenates to pellet cellular debris and collect the supernatant. Use the supernatant for subsequent analyses, such as Western blotting (as described in Protocol 1), enzyme activity assays, or metabolite measurements.

AMPK-Independent Effects of AICAR

While AICAR is a widely used tool to study AMPK, it is crucial to acknowledge its potential AMPK-independent effects.[2][13][14] The intracellular accumulation of ZMP can influence other cellular processes, including purine synthesis, and may have off-target effects.[2][13] For instance, some studies have shown that AICAR can inhibit T-cell activation and function independently of AMPK.[11][12] Therefore, it is essential to validate findings from AICAR studies using complementary approaches, such as genetic models (e.g., AMPK knockout or kinase-dead mutants) or other structurally distinct AMPK activators.

Conclusion and Future Directions

The discovery of AICAR as an AMPK activator was a watershed moment in metabolic research, providing an invaluable tool to dissect the complex roles of this master metabolic regulator. The wealth of knowledge gained from studies using AICAR has been instrumental in understanding the pathophysiology of metabolic diseases and identifying AMPK as a promising therapeutic target. As drug development efforts continue to yield more specific and potent AMPK activators, the foundational work done with AICAR remains a critical reference point, highlighting the intricate interplay between cellular energy sensing and overall health. The continued exploration of both the AMPK-dependent and -independent effects of AICAR will undoubtedly provide further insights into cellular metabolism and disease.

References

- 1. Acadesine - Wikipedia [en.wikipedia.org]

- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. immune-system-research.com [immune-system-research.com]

- 6. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. oncotarget.com [oncotarget.com]

- 12. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of AICAR-Activated AMPK

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed exploration of the molecular pathways affected by the activation of AMP-activated protein kinase (AMPK) via its pharmacological activator, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR). It includes key downstream targets, quantitative data on activation and inhibition, detailed experimental protocols, and signaling pathway diagrams.

Introduction: AICAR and AMPK Activation

5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog. Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP).[1] ZMP mimics the effects of AMP, leading to the allosteric activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[3] When activated by energetic stress (indicated by a high AMP:ATP ratio), AMPK acts to restore energy balance by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming processes.[4][5]

AICAR is widely used in preclinical research as a pharmacological tool to activate AMPK and study its downstream effects, which span metabolism, cell growth, and autophagy.[1][6]

Caption: Mechanism of AMPK Activation by AICAR.

Key Downstream Signaling Pathways

Activated AMPK phosphorylates a multitude of downstream targets to orchestrate a comprehensive cellular response to energy stress. The primary consequences are the inhibition of anabolic pathways and the activation of catabolic pathways.

Regulation of Lipid Metabolism

One of the most well-characterized roles of AMPK is the regulation of lipid metabolism. It shifts the balance from fatty acid synthesis to fatty acid oxidation.

-

Inhibition of Acetyl-CoA Carboxylase (ACC): AMPK directly phosphorylates and inactivates ACC1 (at Ser79) and ACC2 (at Ser212).[7][8] ACC is the rate-limiting enzyme in fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[9]

-

Stimulation of Fatty Acid Oxidation (FAO): The inhibition of ACC leads to a decrease in cellular malonyl-CoA levels. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[9][10] By reducing malonyl-CoA, AMPK relieves this inhibition, thereby promoting FAO.[11]

Caption: AMPK Regulation of Lipid Metabolism.

Regulation of Glucose Metabolism

AMPK activation promotes glucose uptake and utilization, particularly in muscle tissue, to rapidly generate ATP through glycolysis.

-

Glucose Uptake: AICAR-activated AMPK enhances glucose uptake by promoting the translocation of GLUT4 glucose transporters to the plasma membrane.[10]

-

Activation of Glycolysis: AMPK can phosphorylate and activate 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 2 (PFKFB2).[12] This leads to an increase in fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[13]

Caption: AMPK Regulation of Glucose Metabolism.

Inhibition of Cell Growth via the mTORC1 Pathway

A critical function of AMPK is to halt energy-intensive processes like protein synthesis and cell proliferation. This is primarily achieved by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[14][15]

-

Phosphorylation of TSC2: AMPK phosphorylates the tuberous sclerosis complex 2 (TSC2) protein, which enhances its GTPase-activating protein (GAP) activity towards the small GTPase Rheb.[16] This leads to the conversion of active Rheb-GTP to inactive Rheb-GDP, thereby preventing Rheb from activating mTORC1.

-

Direct Phosphorylation of Raptor: AMPK can also directly phosphorylate Raptor, a regulatory component of the mTORC1 complex.[17] This phosphorylation is thought to inhibit mTORC1 activity by promoting the binding of 14-3-3 proteins.[18]

Caption: AMPK-Mediated Inhibition of mTORC1.

Regulation of Autophagy

Autophagy is a catabolic process that degrades cellular components to recycle nutrients during starvation. The role of AMPK in regulating autophagy is complex and centers on its interaction with the Unc-51 like autophagy activating kinase 1 (ULK1).

-

Classical Activation: Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[19] When AMPK is activated (e.g., by AICAR) and mTORC1 is inhibited, this repression is lifted. AMPK can then directly phosphorylate ULK1 at different sites (e.g., Ser317, Ser777), leading to its activation and the initiation of autophagy.[20]

-

Restraining Autophagy: Recent evidence suggests a more nuanced role. Under severe energy stress, AMPK phosphorylation of ULK1 (e.g., at Ser555) can also stabilize the AMPK-ULK1 interaction, paradoxically keeping ULK1 in an inactive state.[21] This may serve as a mechanism to prevent excessive, potentially lethal, autophagy during transient energy shortages.[21]

Quantitative Data on Downstream Target Modulation

The following tables summarize quantitative findings from various studies on the effect of AICAR treatment on key AMPK downstream targets.

Table 1: Effect of AICAR on AMPK and ACC Phosphorylation

| Cell/Tissue Type | AICAR Concentration & Duration | Target | Fold Change in Phosphorylation (vs. Control) | Reference |

|---|---|---|---|---|

| Rat Soleus Muscle | 2 mM, 60 min | AMPKα2 Activity | ~2.9-fold increase | [11] |

| LNCaP & PC3 Cells | 0.5 - 3 mM, 24h | p-ACC | Concentration-dependent increase | [4] |

| Primary Hepatocytes | 0.5 mM, 45 min | p-AMPK (Thr172) | ~4-fold increase | [22] |

| Primary Hepatocytes | 0.5 mM, 45 min | p-ACC (Ser79) | ~6-fold increase | [22] |

| WT Mouse T-cells | Not specified | p-AMPK | Enhanced phosphorylation | [23] |

| WT Mouse T-cells | Not specified | p-ACC (Ser79) | Promoted phosphorylation |[23] |

Table 2: Effect of AICAR on Metabolic Fluxes and Gene Expression

| Cell/Tissue Type | AICAR Concentration & Duration | Parameter Measured | Effect | Reference |

|---|---|---|---|---|

| Rat Soleus Muscle | 2 mM, 60 min | Fatty Acid Oxidation | ~1.3-fold increase | [11] |

| Rat Soleus Muscle | 2 mM, 60 min | Glucose Oxidation | ~2.7-fold increase | [11] |

| Rat White Adipocytes | 1 mM, prolonged | PGC-1α mRNA | Upregulation | [5] |

| Rat White Adipocytes | 1 mM, prolonged | ATGL content | Increased | [5] |

| C2C12 Myotubes | 1 mM, 8h | NADSYN1 mRNA | ~1.8-fold increase |[24] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to investigate AICAR-activated AMPK targets.

Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the phosphorylation status of AMPK (p-AMPK Thr172) and its direct substrate ACC (p-ACC Ser79) following AICAR treatment.

Caption: Western Blot Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, C2C12 myotubes) to achieve 70-80% confluency. Starve cells of serum for 2-3 hours if necessary. Treat cells with the desired concentration of AICAR (e.g., 0.5 mM) for the specified duration (e.g., 45 minutes).[22] Include a vehicle-treated control group.

-

Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

-

Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or bovine serum albumin (BSA). Incubate the membrane with a primary antibody (e.g., rabbit anti-p-AMPKα Thr172, rabbit anti-p-ACC Ser79) diluted in blocking buffer, typically overnight at 4°C.

-

Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: To normalize for protein loading, strip the membrane and re-probe for total AMPK, total ACC, or a loading control like β-actin. Quantify band densities using densitometry software.

Protocol: In Vitro AMPK Activity Assay

This protocol measures the catalytic activity of AMPK from cell lysates by quantifying the phosphorylation of a synthetic peptide substrate.

Methodology:

-

Cell Treatment and Lysis: Treat and lyse cells as described in the Western Blot protocol (Steps 1 & 2).

-

Immunoprecipitation (IP): Add anti-AMPKα1 or anti-AMPKα2 antibody (1-2 µg) to 30-50 µg of cell lysate.[22] Incubate for 2 hours at 4°C with gentle rotation. Add Protein A/G-Sepharose beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash the immune complexes multiple times with lysis buffer followed by a final wash with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in a kinase assay buffer containing a synthetic AMPK substrate peptide (e.g., SAMS peptide), 200 µM AMP, and [γ-³²P]ATP.[22] Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stopping and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot of the reaction supernatant onto P81 phosphocellulose paper.

-

Washing and Scintillation Counting: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Place the dried papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Express results as picomoles of phosphate incorporated per minute per milligram of protein in the initial lysate (pmol/min/mg).[22]

Protocol: Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the rate at which cells oxidize a radiolabeled fatty acid substrate, typically palmitate.

Methodology:

-

Cell Culture and Treatment: Plate cells in a multi-well plate (e.g., 12-well or 24-well). Treat cells with AICAR or vehicle control for the desired duration.

-

Preparation of Radiolabeled Substrate: Prepare an assay medium containing [³H]palmitate or [¹⁴C]palmitate complexed to fatty acid-free BSA.

-

Assay Incubation: Remove the treatment medium and wash the cells. Add the radiolabeled fatty acid medium to each well. Seal the plate with an adhesive plate sealer. Place a piece of filter paper soaked in NaOH or β-phenylethylamine into a center well or suspended basket to trap the CO₂ produced during oxidation. Incubate the plate at 37°C for 1-3 hours.

-

Measurement of ³H₂O or ¹⁴CO₂:

-

For [³H]palmitate: The oxidation process produces ³H₂O. After incubation, transfer the medium to a tube containing an equal volume of activated charcoal to bind the unoxidized [³H]palmitate. Centrifuge to pellet the charcoal. Transfer an aliquot of the supernatant (containing ³H₂O) to a scintillation vial and measure radioactivity.

-

For [¹⁴C]palmitate: The oxidation process produces ¹⁴CO₂ which is trapped by the filter paper. After incubation, inject a strong acid (e.g., perchloric acid) into each well to stop the reaction and release all dissolved CO₂. Allow the plate to sit for another hour for complete trapping. Transfer the filter paper to a scintillation vial and measure radioactivity.

-

-

Analysis: Normalize the radioactivity counts to the total protein content in each well. Compare the FAO rates between AICAR-treated and control cells.

Conclusion

AICAR serves as an invaluable pharmacological tool for elucidating the vast regulatory network governed by AMPK. Its activation of AMPK triggers a coordinated cellular response that enhances energy production through fatty acid oxidation and glycolysis while conserving energy by inhibiting major anabolic processes like lipid synthesis and protein synthesis via the mTORC1 pathway. The downstream effects of AICAR-activated AMPK are of significant interest to researchers in metabolism, oncology, and other fields, offering potential therapeutic avenues for metabolic diseases and cancer.[4][6] A thorough understanding of these downstream targets and the methodologies used to study them is essential for advancing drug development in these areas.

References

- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bc9.co [bc9.co]

- 7. ahajournals.org [ahajournals.org]

- 8. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK couples plasma renin to cellular metabolism by phosphorylation of ACC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Control of Glycolytic Flux by AMP-Activated Protein Kinase in Tumor Cells Adapted to Low pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic studies of PFKFB2 reveals a novel inhibitor of its kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. AMP-activated Protein Kinase (AMPK) Control of mTORC1 Is p53- and TSC2-independent in Pemetrexed-treated Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR | Semantic Scholar [semanticscholar.org]

- 20. AMPK Inhibits ULK1-Dependent Autophagosome Formation and Lysosomal Acidification via Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. oncotarget.com [oncotarget.com]

- 24. Identification of AMP-activated protein kinase targets by a consensus sequence search of the proteome - PMC [pmc.ncbi.nlm.nih.gov]

The role of AICAR in purine nucleotide biosynthesis

An In-depth Technical Guide on the Role of AICAR in Purine Nucleotide Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as ZMP, is a pivotal intermediate in the de novo purine biosynthesis pathway.[1][2] Beyond its fundamental role as a building block for purine nucleotides, AICAR has garnered significant attention as a pharmacological agent due to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3][4] This guide provides a comprehensive technical overview of AICAR's role in purine metabolism, its enzymatic conversion, and its broader implications in cellular signaling and therapeutic applications. We delve into the biochemical pathways, present quantitative data, detail experimental methodologies, and provide visual diagrams to facilitate a deeper understanding of AICAR's multifaceted functions.

Introduction to AICAR and Purine Biosynthesis

De novo purine synthesis is a highly conserved and essential metabolic pathway that constructs purine nucleotides from simpler precursors. This process involves a series of ten enzymatic steps, ultimately leading to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[5][6]

AICAR is the penultimate intermediate in this pathway.[1] It is synthesized from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase (ADSL).[1][6] Subsequently, AICAR is converted to formyl-AICAR (FAICAR) and then cyclized to IMP. These final two steps are catalyzed by the bifunctional enzyme AICAR formyltransferase/IMP cyclohydrolase (ATIC).[7][8][9][10]

The significance of AICAR extends beyond its role as a metabolic intermediate. Its structural similarity to AMP allows it to act as an AMP mimetic, leading to the allosteric activation of AMPK.[11][12] This activation has profound effects on various cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis.[3][13][14] Furthermore, AICAR has demonstrated AMPK-independent effects, highlighting its complex role in cellular regulation.[15][16][17]

Biochemical Pathways Involving AICAR

De Novo Purine Synthesis

The final stages of de novo purine synthesis directly involve AICAR. The pathway can be summarized as follows:

-

SAICAR → AICAR : Adenylosuccinate lyase (ADSL) catalyzes the conversion of SAICAR to AICAR, releasing fumarate which can enter the citric acid cycle.[18]

-

AICAR → FAICAR : The transformylase domain of the bifunctional enzyme ATIC transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to AICAR, yielding FAICAR.[5][19]

-

FAICAR → IMP : The IMP cyclohydrolase domain of ATIC catalyzes the cyclization of FAICAR to form inosine monophosphate (IMP).[5][20]

Diagram of AICAR's position in the de novo purine synthesis pathway.

Caption: AICAR in de novo purine synthesis.

AICAR and AMPK Activation

Exogenously administered 5-aminoimidazole-4-carboxamide riboside (AICAr) is a cell-permeable nucleoside that is phosphorylated intracellularly by adenosine kinase to AICAR (ZMP).[2][16] AICAR mimics the effects of AMP, leading to the activation of AMPK. Activated AMPK influences a multitude of downstream targets to restore cellular energy balance.

Signaling pathway of AICAR-mediated AMPK activation.

Caption: AICAR-mediated AMPK activation pathway.

Quantitative Data

The following tables summarize key quantitative data related to AICAR's role in purine biosynthesis and cellular metabolism.

Table 1: Kinetic Parameters of ATIC

| Enzyme Activity | Substrate | Km (app) (µM) | Vmax (U/mg) | kcat (s-1) | Organism | Reference |

| AICAR transformylase | AICAR | 130 ± 10 | 6.7 ± 0.1 | 7.5 ± 0.1 | Cryptococcus neoformans | [7] |

| AICAR transformylase (forward) | - | - | - | 2.9 | Human | [20] |

| AICAR transformylase (reverse) | - | - | - | 6.7 | Human | [20] |

Table 2: Effects of AICAR on Cellular Metabolism

| Treatment | Tissue/Cell Type | Parameter | Change | Reference |

| AICAR (2 mM, 60 min) | Rat Soleus Muscle | AMPK α2 activity | +192% | [3] |

| AICAR (2 mM, 60 min) | Rat Soleus Muscle | Fatty Acid Oxidation | +33-36% | [3] |

| AICAR (2 mM, 60 min) | Rat Soleus Muscle | Glucose Oxidation | +105-170% | [3] |

| AICAR | Rat Gastrocnemius | AMPK phosphorylation | +133% | [13] |

| AICAR | Rat Gastrocnemius | Muscle protein synthesis | -34% | [13] |

| AICAR (250 mg/kg) | Rat White Quadriceps | AMPK activity | +80% | [14] |

| AICAR (250 mg/kg) | Rat White Quadriceps | Fatty Acid Uptake | +140% | [14] |

| AICAR (250 mg/kg) | Rat White Quadriceps | Glucose Uptake | +390% | [14] |

| AICAR | Aortic Smooth Muscle Cells | ZMP level | Robust increase | [12] |

| AICAR | Aortic Smooth Muscle Cells | ATP level | Significant decrease | [12] |

Experimental Protocols

Quantification of AICAR by LC-MS/MS

This protocol provides a general framework for the quantification of AICAR in biological samples, such as urine or cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of AICAR.

Materials:

-

LC-MS/MS system

-

C18 reverse-phase HPLC column

-

AICAR analytical standard

-

Internal standard (e.g., isotopically labeled AICAR, AICAR-IS)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Ultrapure water

-

Sample preparation reagents (e.g., protein precipitation solution)

Methodology:

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

For urine samples, dilute with ultrapure water.

-

For cell lysates, perform protein precipitation (e.g., with cold methanol or acetonitrile).

-

Centrifuge to pellet precipitated proteins.

-

Collect the supernatant and add the internal standard.

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with mobile phases typically consisting of water with formic acid (Mobile Phase A) and acetonitrile or methanol with formic acid (Mobile Phase B).

-

The gradient is optimized to achieve good separation of AICAR from other matrix components.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for AICAR (e.g., m/z 259.1 > 127.0, m/z 259.1 > 110.0) and the internal standard (e.g., m/z 262.1 > 130.0 for AICAR-IS).[21]

-

-

Quantification:

-

Generate a standard curve using known concentrations of the AICAR analytical standard.

-

Calculate the concentration of AICAR in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Workflow for AICAR quantification by LC-MS/MS.

Caption: LC-MS/MS workflow for AICAR.

In Vitro AICAR Transformylase Activity Assay

This spectrophotometric assay measures the formyltransferase activity of ATIC by monitoring the formation of tetrahydrofolate (THF).

Objective: To determine the kinetic parameters of the AICAR transformylase domain of ATIC.

Materials:

-

Purified recombinant ATIC enzyme

-

AICAR substrate

-

N10-formyltetrahydrofolate (N10-fTHF)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

UV-Vis spectrophotometer

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, AICAR, and N10-fTHF in a cuvette.

-

Vary the concentration of AICAR to determine Michaelis-Menten kinetics.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known amount of purified ATIC enzyme to the reaction mixture.

-

Immediately start monitoring the change in absorbance at 298 nm. The formation of THF from N10-fTHF results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of THF.

-

Plot the initial velocities against the corresponding AICAR concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km (app) and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

-

Concluding Remarks

AICAR stands at a critical juncture of purine metabolism and cellular energy sensing. Its role as an intermediate in de novo purine synthesis is indispensable for cellular proliferation and function. Concurrently, its ability to activate AMPK has positioned it as a molecule of significant therapeutic interest for metabolic disorders such as type 2 diabetes and obesity.[4][22] The detailed understanding of the biochemical pathways, quantitative effects, and experimental methodologies presented in this guide serves as a valuable resource for researchers and professionals in the field. Future investigations into the AMPK-independent effects of AICAR and the development of more specific AMPK activators will undoubtedly continue to expand our knowledge of this fascinating molecule and its potential for clinical applications.

References

- 1. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pinnaclepeptides.com [pinnaclepeptides.com]

- 3. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. ATIC 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purine metabolism - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. The kinetic mechanism of the human bifunctional enzyme ATIC (5-amino-4-imidazolecarboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase). A surprising lack of substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]

- 22. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AICAR Phosphate in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog widely utilized in biomedical research to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Upon entering the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP), which mimics the effect of AMP on the AMPK complex.[1][3] This activation triggers a cascade of signaling events that shift cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways.

These application notes provide detailed protocols for the use of AICAR phosphate in in vitro cell culture systems, including methodologies for cell treatment, and assessment of AMPK activation and its downstream effects.

Mechanism of Action

AICAR serves as a pharmacological activator of AMPK. Once inside the cell, it is converted to ZMP, an AMP analog.[4] ZMP allosterically activates AMPK by binding to its γ subunit. This binding promotes the phosphorylation of threonine 172 (Thr172) on the AMPKα catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1), leading to a significant increase in AMPK activity.[4][5] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance.

Data Presentation

The following tables summarize typical experimental parameters for the use of this compound in cell culture, compiled from various studies.

Table 1: Recommended Working Concentrations of this compound

| Cell Type | Concentration Range | Notes |

| HepG2 (Hepatocytes) | 0.1 - 1.0 mM | Effective for studying metabolic regulation.[6][7] |

| C2C12 (Myotubes) | 0.5 - 2.0 mM | Used to investigate effects on glucose uptake and protein synthesis.[3][8] |

| Primary Hepatocytes | 0.5 - 2.0 mM | Suitable for studies on lipogenesis and glucose metabolism.[9] |

| B-CLL Cells | 0.5 mM | Induces apoptosis in B-CLL cells but not T-lymphocytes.[6] |

Table 2: Typical Incubation Times for this compound Treatment

| Desired Effect | Incubation Time | Notes |

| Acute AMPK Activation | 15 - 60 minutes | Sufficient to observe phosphorylation of AMPK and immediate downstream targets.[8] |

| Metabolic Changes | 2 - 24 hours | Longer incubation times are often necessary to observe changes in gene expression and metabolic flux.[3][10] |

| Apoptosis Induction | 24 - 48 hours | In sensitive cell lines like B-CLL, prolonged exposure is required to induce cell death.[7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder.

-

Reconstitution: To prepare a stock solution, for example, a 75 mM stock, reconstitute 25 mg of this compound in 1.29 ml of sterile deionized water (diH2O) or a suitable buffer like PBS.[3]

-

Solubilization: If precipitation is observed, warm the tightly capped vial at 37°C and vortex until the AICAR is completely dissolved. The solution should be clear to slightly yellow/brown.[3]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cells in culture.

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Serum Starvation (Optional): For some experiments, particularly those investigating signaling pathways, it may be beneficial to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.

-

Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and replace it with the AICAR-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes for acute signaling studies or up to 24 hours for metabolic assays) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis/Harvesting: Following incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream applications such as Western blotting or metabolic analysis.

Protocol 3: Assessment of AMPK Activation by Western Blotting

A common method to confirm AMPK activation is to measure the phosphorylation of AMPKα at Thr172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser79.

-

Cell Lysis: Lyse the AICAR-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A significant increase in this ratio in AICAR-treated cells compared to controls indicates AMPK activation.

Potential AMPK-Independent Effects

It is important for researchers to be aware that some of the effects of AICAR may be independent of AMPK activation, especially at higher concentrations and with prolonged treatment times.[5][11] These effects can be attributed to the structural similarity of ZMP to other nucleotides and its potential to influence other cellular processes. Therefore, it is recommended to use the lowest effective concentration of AICAR and to confirm the involvement of AMPK through the use of complementary approaches, such as genetic knockdown or knockout of AMPK subunits.

Concluding Remarks

This compound is a valuable tool for the in vitro study of AMPK signaling and its role in cellular metabolism. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize AICAR in their cell culture experiments. Careful consideration of cell type, dosage, and duration of treatment, along with rigorous validation of AMPK activation, will ensure the generation of reliable and reproducible data.

References

- 1. nrtimes.co.uk [nrtimes.co.uk]

- 2. bc9.co [bc9.co]

- 3. AICAR | Cell Signaling Technology [cellsignal.com]

- 4. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]

- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound | NOS | YAP | AMPK | Mitophagy | TargetMol [targetmol.com]

- 8. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of AICAR for Treating HepG2 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction